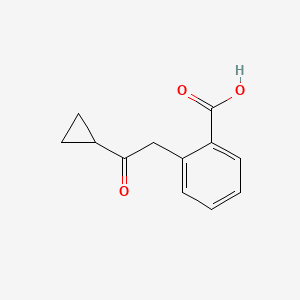

2-(2-Cyclopropyl-2-oxoethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyclopropyl-2-oxoethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11(8-5-6-8)7-9-3-1-2-4-10(9)12(14)15/h1-4,8H,5-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYCFCOTEMTDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Cyclopropyl 2 Oxoethyl Benzoic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for various chemical transformations. Standard derivatization reactions of carboxylic acids can be readily applied to the target molecule.

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions or by using coupling agents. This modification can alter the compound's solubility and pharmacokinetic properties. confis.czijstr.orgdnu.dp.uagoogle.com

Amide Formation: Reaction with amines in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can yield a variety of amides. This is a common strategy in medicinal chemistry to introduce new functionalities and modulate biological activity. nih.govnih.govresearchgate.netgoogle.com

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives.

The following table outlines common derivatization reactions of the carboxylic acid group:

| Derivative | Reagents and Conditions | Product |

| Methyl Ester | Methanol, Sulfuric Acid (catalytic) | Methyl 2-(2-cyclopropyl-2-oxoethyl)benzoate |

| Benzyl Amide | Benzylamine, EDC, HOBt | N-Benzyl-2-(2-cyclopropyl-2-oxoethyl)benzamide |

| Acid Chloride | Thionyl Chloride | 2-(2-Cyclopropyl-2-oxoethyl)benzoyl chloride |

Functionalization of the Ketone and Cyclopropyl (B3062369) Groups

The ketone and cyclopropyl groups also offer opportunities for further chemical modification, although these transformations may require more specific reaction conditions to avoid interference from the carboxylic acid moiety.

Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165). This transformation introduces a new stereocenter, potentially leading to diastereomeric products.

Wittig Reaction: The ketone can undergo a Wittig reaction with a phosphorus ylide to form an alkene, thereby extending the carbon chain and introducing new functional groups. nih.govrsc.org

Cyclopropyl Ring Opening: The cyclopropyl group is generally stable but can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metal catalysts. researchgate.net This can lead to the formation of linear or cyclic structures, significantly altering the molecular scaffold. researchgate.net However, the stability of cyclopropyl ketones is often sufficient to withstand many reaction conditions. arkat-usa.org

The following table summarizes potential reactions involving the ketone and cyclopropyl groups:

| Reaction | Reagents and Conditions | Product |

| Ketone Reduction | Sodium Borohydride, Methanol | 2-(2-Cyclopropyl-2-hydroxyethyl)benzoic acid |

| Wittig Reaction | Methylenetriphenylphosphorane | 2-(2-Cyclopropyl-prop-1-en-2-yl)benzoic acid |

| Cyclopropyl Ring Opening | Strong Acid (e.g., HBr) | 2-(2-Bromo-4-oxopentyl)benzoic acid |

Reactivity and Reaction Mechanisms of 2 2 Cyclopropyl 2 Oxoethyl Benzoic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that readily undergoes a variety of transformations, most notably nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry, providing pathways to a range of important derivatives such as esters and amides. masterorganicchemistry.combyjus.comjove.comlibretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the leaving group, in this case, a hydroxyl group. libretexts.org

A prominent example of this reaction is Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. acs.orgyoutube.comtcu.eduyoutube.com For instance, the reaction of 2-(2-cyclopropyl-2-oxoethyl)benzoic acid with methanol, catalyzed by a strong acid like sulfuric acid, would yield the corresponding methyl ester. The reaction is an equilibrium process, and to achieve a high yield of the ester, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. tcu.edu

Similarly, amides can be synthesized through the reaction of the carboxylic acid with an amine. youtube.comnih.govacs.orgresearchgate.net This condensation reaction typically requires activation of the carboxylic acid, for example, by converting it to a more reactive acid chloride, or by using coupling agents. nih.govlibretexts.org The reaction of this compound with a primary amine like methylamine (B109427) would result in the formation of the corresponding N-methylamide and water. youtube.com

| Reaction Type | Nucleophile | Product | Conditions |

|---|---|---|---|

| Esterification | Methanol (CH₃OH) | Methyl 2-(2-cyclopropyl-2-oxoethyl)benzoate | Acid catalyst (e.g., H₂SO₄), heat |

| Amidation | Methylamine (CH₃NH₂) | N-methyl-2-(2-cyclopropyl-2-oxoethyl)benzamide | Coupling agent (e.g., DCC) or conversion to acid chloride |

Electrophilic Aromatic Substitution on the Benzoic Acid Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), a reaction in which an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are governed by the directing effects of the substituents already present on the ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com

In this molecule, both the carboxylic acid group (-COOH) and the 2-oxoethyl group (-CH₂C(O)R) are electron-withdrawing groups. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. libretexts.orglabxchange.orgquora.comnumberanalytics.com This is because the resonance structures of the arenium ion intermediate show that attack at the ortho or para positions would place a positive charge adjacent to the electron-withdrawing group, which is destabilizing. numberanalytics.com Therefore, electrophilic substitution reactions such as nitration or halogenation on this compound are expected to proceed at the positions meta to the carboxylic acid and the acyl group.

| Reaction | Electrophile | Major Product(s) | Directing Groups |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 2-(2-Cyclopropyl-2-oxoethyl)-5-nitrobenzoic acid and 2-(2-Cyclopropyl-2-oxoethyl)-3-nitrobenzoic acid | -COOH (meta-directing), -CH₂C(O)R (meta-directing) |

| Bromination (Br₂/FeBr₃) | Br⁺ | 3-Bromo-2-(2-cyclopropyl-2-oxoethyl)benzoic acid and 5-Bromo-2-(2-cyclopropyl-2-oxoethyl)benzoic acid | -COOH (meta-directing), -CH₂C(O)R (meta-directing) |

Chemical Behavior of the Ketone Group

The ketone functionality introduces another reactive center in the molecule, allowing for a different set of transformations.

Carbonyl Reactivity: Addition and Condensation Reactions

The carbonyl group of the ketone is susceptible to nucleophilic attack. jackwestin.comresearchgate.netncert.nic.inlibretexts.org Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in The presence of two carbon substituents in ketones, as opposed to one in aldehydes, hinders the approach of the nucleophile. ncert.nic.in

Nevertheless, the ketone in this compound can undergo addition reactions. For example, reaction with a Grignard reagent would lead to the formation of a tertiary alcohol. Condensation reactions, such as the aldol (B89426) condensation, are also possible if an enolizable proton is present and the conditions are appropriate. jackwestin.com

α-Substitution Reactions of the Ketone Moiety

The carbon atom adjacent to the carbonyl group, the α-carbon, possesses acidic protons. wikipedia.orglasalle.edumsu.edulibretexts.org Deprotonation of an α-hydrogen by a base leads to the formation of a nucleophilic enolate ion. wikipedia.orglasalle.edu This enolate can then react with an electrophile in an α-substitution reaction. wikipedia.orglibretexts.orglibretexts.org For example, halogenation at the α-position can occur under either acidic or basic conditions. wikipedia.orgmsu.edu Alkylation of the enolate with an alkyl halide is another important transformation that forms a new carbon-carbon bond. libretexts.org

Ring-Opening and Rearrangement Reactions of the Cyclopropyl (B3062369) Moiety

The cyclopropyl ring, due to its inherent ring strain, can undergo a variety of ring-opening and rearrangement reactions, particularly when activated by the adjacent ketone group. nih.govchemrxiv.orgacs.orgresearchgate.netnih.govacs.orgresearchgate.netacs.orgcdnsciencepub.comrsc.orgnih.govrsc.org These reactions can be initiated by acids, bases, or transition metals. acs.org

Under acidic conditions, the carbonyl oxygen can be protonated, which facilitates the cleavage of a cyclopropane (B1198618) bond to form a more stable carbocationic intermediate. This intermediate can then be trapped by a nucleophile or undergo further rearrangement. rsc.org Base-catalyzed reactions can proceed through the formation of an enolate, which can then trigger the ring-opening. acs.orgstackexchange.com

Transition metal catalysts, such as those based on nickel or samarium, have also been shown to effectively promote the ring-opening of cyclopropyl ketones, leading to the formation of five-membered rings or other rearranged products. chemrxiv.orgacs.orgresearchgate.net The specific outcome of these reactions is often dependent on the catalyst system and the reaction conditions employed. For instance, nickel-catalyzed reactions of cyclopropyl ketones can lead to dimerization or cycloaddition products. acs.org

Intramolecular Cyclization and Annulation Pathways of this compound

The proximate arrangement of the carboxylic acid and the ketone functionalities in this compound provides a fertile ground for intramolecular cyclization and annulation reactions. While direct experimental studies on this specific molecule are not extensively documented, its reactivity can be predicted based on established principles of related ortho-substituted carbonyl compounds.

One of the most probable intramolecular pathways is a cyclization reaction initiated by the nucleophilic attack of the carboxylate group onto the electrophilic carbonyl carbon of the ketone. This process, which can be catalyzed by either acid or base, would lead to the formation of a five-membered lactone ring fused to the benzene ring. The resulting product would be a 3-(cyclopropylcarbonyl)phthalide. The mechanism would likely proceed through the formation of a tetrahedral intermediate, followed by the elimination of a water molecule.

Alternatively, under basic conditions, an intramolecular aldol-type condensation could occur. Deprotonation of the α-carbon to the ketone would generate an enolate, which could then attack the carboxylic acid carbonyl. However, the reactivity of a carboxylic acid as an electrophile in an aldol reaction is significantly lower than that of an aldehyde or ketone, making this pathway less favorable than the lactonization described above.

Annulation reactions, which involve the formation of a new ring, are also conceivable. In the presence of a strong acid, the ketone could be protonated, enhancing its electrophilicity and potentially leading to an intramolecular Friedel-Crafts-type acylation onto the aromatic ring. However, the existing substitution pattern makes this unlikely without the involvement of the cyclopropyl group.

A more complex annulation pathway could involve the participation of the cyclopropyl ring. The cyclopropyl group, with its inherent ring strain and π-character, can act as a three-carbon unit in certain cycloaddition reactions. Under specific catalytic conditions, it is plausible that the molecule could undergo a rearrangement and annulation to form more complex polycyclic systems, though such reactions would likely require specific metal catalysts or photochemical activation.

The table below summarizes the potential intramolecular cyclization and annulation products of this compound based on theoretical pathways.

| Reactant | Conditions | Proposed Product | Reaction Type |

| This compound | Acid or Base Catalysis | 3-(Cyclopropylcarbonyl)phthalide | Intramolecular Cyclization (Lactonization) |

| This compound | Strong Base | Unlikely to proceed | Intramolecular Aldol-type Condensation |

| This compound | Metal Catalyst/Photochemical | Polycyclic annulated products | Annulation involving cyclopropyl ring |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is characterized by the distinct reactivity of the ketone and cyclopropyl functionalities.

Oxidation:

The ketone group is susceptible to oxidation, most notably through the Baeyer-Villiger oxidation. Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to insert an oxygen atom between the carbonyl carbon and one of the adjacent carbons. Given the migratory aptitude of the adjacent groups (cyclopropyl vs. methylene), the formation of an ester is anticipated. The Baeyer-Villiger oxidation of cyclopropyl ketones can sometimes lead to ring-opened products, depending on the reaction conditions and the stability of the intermediates.

The cyclopropyl group itself can undergo oxidative cleavage under more forcing conditions, potentially leading to the formation of a dicarboxylic acid or other ring-opened products. The presence of the aromatic ring can influence the regioselectivity of such an oxidation.

Reduction:

The ketone moiety is readily reduced to a secondary alcohol, 2-(2-cyclopropyl-2-hydroxyethyl)benzoic acid, using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The latter would also reduce the carboxylic acid to a primary alcohol.

For the complete removal of the carbonyl oxygen, converting the ketone to a methylene (B1212753) group, harsher reduction conditions are necessary. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are standard methods for such a transformation, yielding 2-(2-cyclopropylethyl)benzoic acid.

Under single-electron transfer conditions, the aryl cyclopropyl ketone moiety can be reduced to a ketyl radical anion. This intermediate is known to undergo ring-opening of the cyclopropyl group to form a distonic radical anion. This reactive intermediate can then participate in a variety of subsequent reactions, including intramolecular cyclization or intermolecular additions.

The following table outlines the expected products from the oxidation and reduction of this compound.

| Reactant | Reagent(s) | Expected Major Product | Reaction Type |

| This compound | m-CPBA | Ester from Baeyer-Villiger oxidation | Oxidation |

| This compound | NaBH₄ | 2-(2-Cyclopropyl-2-hydroxyethyl)benzoic acid | Reduction of Ketone |

| This compound | LiAlH₄ | Diol from reduction of ketone and carboxylic acid | Reduction |

| This compound | Zn(Hg), HCl | 2-(2-Cyclopropylethyl)benzoic acid | Clemmensen Reduction |

| This compound | H₂NNH₂, KOH | 2-(2-Cyclopropylethyl)benzoic acid | Wolff-Kishner Reduction |

Advanced Spectroscopic and Structural Elucidation of 2 2 Cyclopropyl 2 Oxoethyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a pivotal tool for determining the molecular structure of "2-(2-Cyclopropyl-2-oxoethyl)benzoic acid" in solution. By analyzing the chemical shifts, coupling constants, and through-bond as well as through-space correlations, a detailed picture of the atomic connectivity and spatial arrangement can be constructed.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |

| H-3', H-4', H-5' (Aromatic) | 7.20 - 7.60 | m | - |

| H-6' (Aromatic) | 7.90 - 8.10 | d | ~7-8 |

| -CH₂- | 4.20 - 4.40 | s | - |

| -CH- (cyclopropyl) | 2.00 - 2.20 | m | - |

| -CH₂- (cyclopropyl) | 0.90 - 1.20 | m | - |

| -COOH | 10.0 - 13.0 | br s | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ) ppm |

| C=O (ketone) | 205 - 210 |

| C=O (acid) | 170 - 175 |

| C-1' (Aromatic) | 130 - 135 |

| C-2' (Aromatic) | 135 - 140 |

| C-3', C-4', C-5' (Aromatic) | 125 - 130 |

| C-6' (Aromatic) | 130 - 135 |

| -CH₂- | 45 - 50 |

| -CH- (cyclopropyl) | 15 - 20 |

| -CH₂- (cyclopropyl) | 5 - 10 |

Comprehensive 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for the unambiguous assignment of the proton and carbon signals of "this compound".

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons. Key expected correlations include the coupling between the aromatic protons on the benzoic acid ring and the coupling between the methine and methylene (B1212753) protons of the cyclopropyl (B3062369) group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals for the methylene group adjacent to the ketone, as well as the methine and methylene groups of the cyclopropyl ring and the protonated carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space. For "this compound", NOESY could help to determine the preferred conformation of the side chain relative to the aromatic ring by observing correlations between the methylene protons and the aromatic protons.

Solid-State NMR Studies of this compound

Solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of "this compound" in its crystalline form. Since carboxylic acids often form hydrogen-bonded dimers in the solid state, ssNMR could be used to study these interactions. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material. The ¹³C chemical shifts in the solid state may differ slightly from those in solution due to packing effects and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For "this compound" (C₁₂H₁₂O₃), the expected exact mass can be calculated.

Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 205.0865 |

| [M+Na]⁺ | 227.0684 |

| [M-H]⁻ | 203.0708 |

The fragmentation pattern in the mass spectrum would provide further structural information. Expected fragmentation pathways would include the loss of the carboxylic acid group, cleavage of the bond between the methylene group and the ketone, and fragmentation of the cyclopropyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR and Raman Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | - | Stretching |

| C-H (Aromatic) | 3100-3000 | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | 3000-2850 | Stretching |

| C=O (Ketone) | 1680-1700 | 1680-1700 | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | 1700-1725 | Stretching |

| C=C (Aromatic) | 1600-1450 | 1600-1450 | Stretching |

| C-O (Carboxylic Acid) | 1320-1210 | - | Stretching |

The broad O-H stretch in the IR spectrum is a hallmark of the hydrogen-bonded carboxylic acid dimer. The two distinct C=O stretching frequencies for the ketone and carboxylic acid may overlap. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring.

X-ray Crystallography for Absolute Structure Determination (if crystalline form is available)

As of now, there is no publicly available crystal structure for "this compound". If a suitable crystalline form could be obtained, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

Biological and Biochemical Interactions of 2 2 Cyclopropyl 2 Oxoethyl Benzoic Acid: Mechanistic Insights Excluding Human Clinical Data

In Vitro Enzyme Inhibition and Activation Mechanisms

There is no publicly available research detailing the in vitro enzyme inhibition or activation mechanisms of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid.

Generally, benzoic acid derivatives have been investigated as inhibitors of various enzymes. For instance, certain derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation. The mechanism of inhibition for these types of compounds often involves binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring.

Molecular Docking and Ligand-Target Binding Studies with Biomolecules

No molecular docking or ligand-target binding studies for this compound have been published in the scientific literature.

For the broader class of benzoic acid derivatives, molecular docking is a common computational technique used to predict the binding affinity and orientation of these molecules at the active site of a protein. Such studies have been conducted on various targets, including microbial enzymes and cancer-related proteins. nih.govresearchgate.net These simulations can provide insights into the potential interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Cellular Permeability and Metabolism in In Vitro Cellular Models (Non-Human)

There is no available data on the cellular permeability or metabolism of this compound in any non-human in vitro cellular models.

In drug discovery, in vitro models like the Caco-2 cell permeability assay are frequently used to predict the intestinal absorption of compounds. wur.nl These assays measure the rate at which a compound can cross a monolayer of intestinal cells. Metabolism studies in vitro, often using liver microsomes from various species, are also crucial for identifying potential metabolic pathways and the enzymes involved in the biotransformation of a compound.

Structure-Activity Relationship (SAR) Studies for Defined Biological Targets at the Molecular Level

No structure-activity relationship (SAR) studies have been published for this compound.

SAR studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound. For benzoic acid derivatives, these studies have explored how modifying different parts of the molecule, such as the substituents on the phenyl ring, affects their biological activity against specific targets. icm.edu.pliomcworld.comnih.gov These investigations are critical for the rational design of more effective therapeutic agents.

Applications as a Chemical Probe in Biological Pathway Elucidation

There is no documented use of this compound as a chemical probe for the elucidation of biological pathways.

Chemical probes are small molecules with well-defined mechanisms of action that are used to study the function of a specific protein or pathway in a cellular or organismal context. While certain benzoic acid derivatives may have been developed for such purposes, the specific compound has not been reported in this capacity.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid, and what catalysts or conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves esterification or Friedel-Crafts acylation reactions. For example, analogous compounds like 2-((2-Chloroethoxy)carbonyl)benzoic acid are synthesized using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux conditions . Cyclopropane ring formation may require photochemical or transition-metal-mediated reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product. Yield optimization depends on controlling stoichiometry, temperature, and reaction time.

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous benzoic acid derivatives show planar geometries with hydrogen-bonded chains (O—H⋯O and C—H⋯O interactions) in the crystal lattice . Diffraction data refinement using programs like SHELXL ensures accurate bond length and angle measurements. Complementary techniques include NMR (¹H/¹³C) for confirming functional groups and FT-IR for identifying carbonyl (C=O) and carboxylic acid (O-H) stretches.

Q. What solvents and conditions are recommended for solubility testing of this compound?

- Methodological Answer : Solubility is typically tested in polar aprotic solvents (DMSO, DMF), alcohols (methanol, ethanol), and aqueous buffers (pH 4–8). For example, related benzoic acid derivatives show pH-dependent solubility due to ionization of the carboxylic acid group. Dynamic light scattering (DLS) can assess aggregation in aqueous media. Pre-saturation methods or shake-flask techniques at 25°C are standard .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the physicochemical properties of this compound?

- Methodological Answer : Hydrogen bonding (e.g., O—H⋯O and C—H⋯O) and π-π stacking in the crystal lattice affect melting point, stability, and dissolution rates. For instance, benzoic acid derivatives form chains parallel to the [111] crystallographic direction, as seen in SC-XRD studies . Hirshfeld surface analysis can quantify interaction contributions (e.g., van der Waals vs. hydrogen bonds) . Thermal gravimetric analysis (TGA) correlates lattice stability with decomposition temperatures.

Q. What spectroscopic techniques are most effective for resolving contradictions in structural data (e.g., keto-enol tautomerism)?

- Methodological Answer : Tautomeric equilibria can be studied via:

- NMR : Chemical shift differences in ¹H (δ 10–12 ppm for enolic OH) and ¹³C (carbonyl vs. enol carbons).

- UV-Vis : Absorption bands (λ ~250–300 nm) sensitive to conjugation changes.

- IR : Stretching frequencies for C=O (1700–1750 cm⁻¹) vs. enol C-O (1200–1300 cm⁻¹).

Computational methods (DFT, Gaussian) predict tautomer stability and validate experimental data .

Q. What strategies are recommended for designing in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer : Focus on target-specific assays:

- Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) using recombinant enzymes (e.g., cyclooxygenase for anti-inflammatory potential).

- Cellular Uptake : LC-MS quantification in cell lysates after incubation (24–48 hours).

- Cytotoxicity : MTT or resazurin assays in cancer/normal cell lines (IC₅₀ determination).

Reference compounds (e.g., aspirin for COX inhibition) and dose-response curves (0.1–100 µM) are essential .

Q. How can reaction mechanisms involving the cyclopropyl group be elucidated under varying conditions?

- Methodological Answer : Mechanistic studies employ isotopic labeling (²H/¹³C) and trapping experiments. For example, cyclopropane ring-opening under acidic conditions may proceed via carbocation intermediates, monitored by GC-MS. Transition-state modeling (e.g., Eyring plots) calculates activation parameters (ΔH‡, ΔS‡). Stereochemical outcomes are analyzed using chiral HPLC or polarimetry .

Data Analysis and Validation

Q. What statistical methods are appropriate for resolving discrepancies in crystallographic and spectroscopic data?

- Methodological Answer : Use R-factors (R₁, wR₂) to assess SC-XRD model accuracy (<5% preferred) . For spectroscopic data, multivariate analysis (PCA or PLS) identifies outlier measurements. Cross-validation with computational chemistry (e.g., Cambridge Structural Database comparisons) ensures consistency .

Q. How can computational chemistry tools enhance the interpretation of experimental results for this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions and stability.

- Docking Studies : Predict binding affinities to biological targets (AutoDock Vina).

- Electrostatic Potential Maps : Visualize reactive sites (MEP plots via Gaussian).

- QSPR Models : Corrogate physicochemical properties (e.g., logP) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.